3-Phosphoglyceraldehyde

Antimicrobial E. coli Glycerol-3-Phosphate Transport

3-Phosphoglyceraldehyde (CAS 591-59-3), also referred to as DL-glyceraldehyde 3-phosphate (DL-GADP), is a racemic mixture of D- and L-glyceraldehyde 3-phosphate isomers. It is a central triose phosphate intermediate in glycolysis, gluconeogenesis, and the Calvin cycle.

Molecular Formula C3H7O6P
Molecular Weight 170.06 g/mol
CAS No. 591-59-3
Cat. No. B057714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phosphoglyceraldehyde
CAS591-59-3
SynonymsDL-3-(Dihydrogen phosphate)glyceraldehyde;  (±)-2-Hydroxy-3-(phosphonooxy)propanal;  3-Phosphoglyceraldehyde;  3-Phosphoroglyceric Aldehyde
Molecular FormulaC3H7O6P
Molecular Weight170.06 g/mol
Structural Identifiers
SMILESC(C(C=O)O)OP(=O)(O)O
InChIInChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)
InChIKeyLXJXRIRHZLFYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA solution in water

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Phosphoglyceraldehyde (CAS 591-59-3) – Key Specifications and Supply Considerations for Glycolysis Intermediate Research


3-Phosphoglyceraldehyde (CAS 591-59-3), also referred to as DL-glyceraldehyde 3-phosphate (DL-GADP), is a racemic mixture of D- and L-glyceraldehyde 3-phosphate isomers. It is a central triose phosphate intermediate in glycolysis, gluconeogenesis, and the Calvin cycle [1]. The compound is an aldotriose phosphate with a molecular weight of 170.06 g/mol and is typically supplied as a stabilized aqueous solution due to its susceptibility to hydrolysis, especially under alkaline conditions [2]. For research procurement, the key differentiator is the racemic (DL) form, which contains both the biologically active D-isomer and the L-isomer, conferring distinct properties relevant to enzyme inhibition and antibacterial studies compared to the pure D-isomer (CAS 591-57-1) [3].

Racemic mixture of D- and L-glyceraldehyde 3-phosphate isomers; supports studies requiring both enantiomer forms
Enzyme inhibition research context: reported time-dependent aspartate aminotransferase inhibition unique to racemate
Antimicrobial screening workflow: L-enantiomer-dependent bactericidal effect against E. coli via glycerol-3-phosphate transport

Why Substituting 3-Phosphoglyceraldehyde (DL-GADP) with Its D-Isomer or Other Glycolytic Intermediates Compromises Experimental Reproducibility


Direct substitution of DL-glyceraldehyde 3-phosphate (CAS 591-59-3) with the pure D-isomer (CAS 591-57-1) or other glycolytic intermediates like dihydroxyacetone phosphate (DHAP) is not scientifically equivalent. The racemic DL mixture exhibits unique enzyme inhibition kinetics, including time-dependent inhibition of aspartate aminotransferase with a Ki of 0.39 mM for the anionic isozyme, an activity absent in the D-isomer [1]. Furthermore, the L-enantiomer within the DL mixture is specifically required for bactericidal activity against E. coli at 2.5 mM, acting via the glycerol-3-phosphate transport system [2]. These functional distinctions, combined with differing stability profiles and procurement costs, underscore that generic substitution without verification of isomeric composition introduces uncontrolled variables that can invalidate comparative enzymatic, metabolic, or antimicrobial assays .

Substitution with pure D-isomer (CAS 591-57-1) may remove L-enantiomer-dependent enzyme inhibition and antibacterial endpoints.
D-isomer lacks reported aspartate aminotransferase inhibition and E. coli bactericidal activity.
GAPDH kinetic interpretation may shift: DL mixture contains both substrate (D-isomer) and inhibitor (L-isomer), unlike pure D-isomer.
Isomer composition directly affects enzyme assay readouts.
Different commercial solution concentrations (DL vs. D-isomer) may alter solvent addition volumes in sensitive assays; formulation context may not transfer.
Verify stock concentration before direct method transfer.

Quantitative Differentiation: 3-Phosphoglyceraldehyde (DL-GADP) vs. D-Isomer and Related Analogs


Comparative Antibacterial Activity: DL-Glyceraldehyde 3-Phosphate vs. D-Isomer

DL-Glyceraldehyde 3-phosphate (CAS 591-59-3) demonstrates bactericidal activity against Escherichia coli at a concentration of 2.5 mM [1]. Critically, this activity is dependent on the L-enantiomer component of the racemic mixture, which requires the glycerol 3-phosphate transport system for cellular entry, a mechanism not utilized by the pure D-isomer (CAS 591-57-1) . The pure D-isomer, the primary substrate for GAPDH in glycolysis, does not exhibit this bactericidal effect, making the racemic mixture uniquely suitable for antimicrobial studies targeting metabolic pathways.

Antibacterial activity vs D-isomer
Head-to-head
Bactericidal at 2.5 mM vs no significant activity
Supports antimicrobial screening context
L-enantiomer requires glycerol-3-phosphate transport; D-isomer does not.
Antimicrobial E. coli Glycerol-3-Phosphate Transport

Enzyme Inhibition Profile: DL-GADP as a Time-Dependent Aspartate Aminotransferase Inhibitor

DL-Glyceraldehyde 3-phosphate acts as a time-dependent inhibitor of both cationic and anionic isozymes of aspartate aminotransferase purified from rat liver [1]. Quantitative analysis reveals a Ki of 0.39 mM for inhibition of the pyridoxamine form of the anionic isozyme [2]. This inhibitory property is specific to the racemic mixture; the pure D-isomer (CAS 591-57-1), the physiological substrate for GAPDH, does not inhibit this enzyme, highlighting a distinct biochemical application for the DL form in mechanistic enzymology studies.

Aspartate aminotransferase Ki
Reported
Ki = 0.39 mM
Supports enzyme inhibition study context
Time-dependent inhibition of anionic isozyme; D-isomer shows no inhibition.
Enzymology Inhibition Kinetics Aspartate Aminotransferase

Comparative Substrate Affinity: D-Isomer vs. DL-Racemate for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

The D-enantiomer of glyceraldehyde 3-phosphate (CAS 591-57-1) is the natural substrate for GAPDH, with a reported Km of approximately 20 μM in plant tissues [1]. In contrast, the L-enantiomer acts as an inhibitor of this enzyme [1]. The DL-racemic mixture (CAS 591-59-3) therefore contains both a substrate and an inhibitor, complicating kinetic analyses. For precise measurement of GAPDH activity, the pure D-isomer is recommended. Conversely, studies focused on GAPDH inhibition or the L-isomer's metabolic fate require the DL form [2].

GAPDH substrate vs inhibitor
Reported
D-isomer Km ~20 μM; L-isomer acts as inhibitor
Isomer choice dictates assay direction
DL racemate contains both substrate and inhibitor; pure D-isomer recommended for GAPDH activity assays.
Enzyme Kinetics GAPDH Glycolysis

Procurement Cost and Availability: DL-Glyceraldehyde 3-Phosphate vs. D-Isomer

A direct procurement comparison reveals a significant cost difference. As of April 2026, 5 mg of DL-Glyceraldehyde 3-phosphate (CAS 591-59-3) is priced at approximately $43.00 USD from a major supplier, while a 5 mL solution of D-Glyceraldehyde 3-phosphate (CAS 591-57-1, 8-13 mg/mL) is priced at $428.00 USD from a leading vendor [1] . This cost differential, combined with the distinct experimental applications, underscores the importance of selecting the correct isomer for budget-conscious project planning. The DL form offers a cost-effective alternative for studies where the racemic mixture is suitable.

Procurement cost comparison
Context-dependent
~$43 (5 mg) vs ~$428 (5 mL D-isomer sol.)
Procurement cost context for budget planning
Price comparison from supplier listings, April 2026; exact costs may vary.
Procurement Cost Analysis Supply Chain

Storage Stability and Formulation: Comparative Requirements

Both DL-glyceraldehyde 3-phosphate (CAS 591-59-3) and the D-isomer (CAS 591-57-1) are supplied as aqueous solutions due to inherent instability. However, vendor specifications indicate that the DL form is typically provided at a higher concentration (45-55 mg/mL) compared to the D-isomer solution (8-13 mg/mL) . Both require storage at -20°C for long-term stability, with short-term storage at room temperature permissible . The higher concentration of the DL solution may reduce the volume of solvent introduced into sensitive biological assays, a practical consideration for experimental design.

Commercial solution concentration
Data to verify
45–55 mg/mL (DL) vs 8–13 mg/mL (D-isomer)
Formulation concentration may reduce solvent addition
Both require -20°C storage; verify lot-specific concentration.
Stability Storage Formulation

Optimal Use Cases for 3-Phosphoglyceraldehyde (DL-GADP) Based on Evidenced Differentiation


Mechanistic Studies on Aspartate Aminotransferase Inhibition

Leverage the time-dependent inhibition of aspartate aminotransferase by DL-glyceraldehyde 3-phosphate (Ki = 0.39 mM for the anionic isozyme) to probe enzyme mechanism and structure-function relationships [1]. This application is specific to the racemic mixture, as the D-isomer lacks inhibitory activity, making DL-GADP the essential reagent for these investigations [1].

Antibacterial Susceptibility Testing and Metabolic Inhibitor Screening in E. coli

Utilize the bactericidal activity of the L-enantiomer in the DL racemate at 2.5 mM against E. coli to investigate bacterial metabolic vulnerabilities and screen for novel antimicrobial adjuvants [2]. The requirement of the glycerol-3-phosphate transport system for L-isomer entry makes this a targeted tool for studying transport-dependent antimicrobial effects [2].

GAPDH Inhibition and L-Isomer Metabolic Fate Studies

Employ the DL racemate to dissect the inhibitory role of L-glyceraldehyde 3-phosphate on GAPDH activity, a phenomenon not observed with the pure D-isomer [3]. This enables research into the metabolic consequences of L-isomer accumulation and its interplay with central carbon metabolism [3].

Cost-Effective Glycolysis Intermediate for Large-Scale Enzyme Assays

Select the DL racemate for routine or high-throughput GAPDH activity assays where the presence of the L-isomer does not interfere, capitalizing on its approximately 10-fold lower cost per unit mass compared to the pure D-isomer solution [4]. The higher concentration of commercial DL solutions also minimizes solvent addition, preserving assay integrity .

Application
Selection Property
Validation Focus
Aspartate aminotransferase inhibition studies
Racemic mixture (DL) required
Reported time-dependent inhibition and Ki context
E. coli antimicrobial screening
L-enantiomer-dependent bactericidal effect
Transport-dependent mechanism validation
GAPDH inhibition / L-isomer metabolism research
L-isomer inhibitor content in racemate
GAPDH activity modulation and metabolic fate endpoints
Large-scale or routine glycolysis intermediate assays
Lower unit cost and higher stock concentration
Budget allocation and solvent addition impact review
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